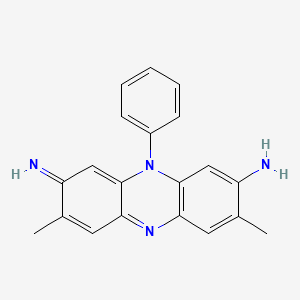
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine
Description
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine is a heterocyclic compound with a molecular formula of C20H18N4. This compound is known for its unique structure, which includes an imino group and a phenyl group attached to a phenazine core. It has a molecular weight of 314.38 g/mol .
Properties
CAS No. |
4661-54-5 |
|---|---|
Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
8-imino-3,7-dimethyl-10-phenylphenazin-2-amine |
InChI |
InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11,21H,22H2,1-2H3 |
InChI Key |
WGTLSSHIGXNQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C3=CC(=N)C(=CC3=N2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine typically involves the condensation of 3,7-dimethylphenazine with aniline derivatives under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction. The reaction is usually carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted phenazine derivatives .
Scientific Research Applications
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as replication, transcription, and translation .
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-3,7-dimethyl-10-phenylphenazin-2-ylideneamine
- 3,7-Dimethyl-10-phenylphenazin-2-amine
Uniqueness
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine is unique due to its imino group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


